![molecular formula C12H15N3 B2851215 Piperidin-1-yl(pyridin-2-yl)acetonitrile CAS No. 56707-14-3](/img/structure/B2851215.png)
Piperidin-1-yl(pyridin-2-yl)acetonitrile
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Overview
Description
Piperidin-1-yl(pyridin-2-yl)acetonitrile is a biochemical compound used for proteomics research . It has a molecular formula of C12H15N3 and a molecular weight of 201.27 .
Molecular Structure Analysis
The molecular structure of Piperidin-1-yl(pyridin-2-yl)acetonitrile consists of a piperidine ring attached to a pyridine ring via an acetonitrile group . The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms .Physical And Chemical Properties Analysis
Piperidin-1-yl(pyridin-2-yl)acetonitrile has a molecular weight of 201.27 and a molecular formula of C12H15N3 . Other physical and chemical properties are not explicitly mentioned in the available literature.Scientific Research Applications
Drug Design and Synthesis
Piperidine-containing compounds are one of the most important synthetic medicinal blocks for drug construction . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The synthesis of these compounds has been widespread .
Anticancer Applications
Piperidine derivatives are being utilized as anticancer agents . They have shown promising results in inhibiting the proliferation and metastasis of various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine derivatives also have potential applications as antiviral agents . Their unique chemical structure allows them to interfere with viral replication processes, making them a valuable tool in the fight against viral diseases .
Antimalarial Applications
The antimalarial activity of Piperidine derivatives is another area of interest . These compounds can inhibit the growth of Plasmodium parasites, which are responsible for malaria .
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown antimicrobial and antifungal properties . They can inhibit the growth of various bacteria and fungi, making them useful in treating a variety of infections .
Analgesic and Anti-inflammatory Applications
These compounds have analgesic (pain-relieving) and anti-inflammatory properties . They can be used to manage pain and reduce inflammation in various medical conditions .
Antipsychotic Applications
Lastly, Piperidine derivatives have potential applications as antipsychotic agents . They can help manage symptoms of various psychiatric disorders .
Future Directions
Piperidin-1-yl(pyridin-2-yl)acetonitrile, like other piperidine derivatives, could play a significant role in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research could focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
Mechanism of Action
Target of Action
Piperidin-1-yl(pyridin-2-yl)acetonitrile is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Mode of Action
Piperidine derivatives have been found to exhibit a wide range of pharmacological activities . The mode of action of these compounds often involves interactions with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, influencing cellular processes .
Pharmacokinetics
Its molecular weight is 201.27 , which may influence its pharmacokinetic properties.
Result of Action
Piperidine derivatives are known to have a wide range of effects on cellular processes .
properties
IUPAC Name |
2-piperidin-1-yl-2-pyridin-2-ylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-10-12(11-6-2-3-7-14-11)15-8-4-1-5-9-15/h2-3,6-7,12H,1,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQISXHFCNVLNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C#N)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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